molecular formula C14H13N3O2 B588478 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile CAS No. 1391053-64-7

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile

Cat. No.: B588478
CAS No.: 1391053-64-7
M. Wt: 255.277
InChI Key: IFMUGPRJKZZWIJ-NSHDSACASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the product. This often involves the use of automated reactors and stringent quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural modification, which can result in unique biochemical properties and applications. This makes it a valuable tool in research settings where precise molecular interactions are studied .

Properties

IUPAC Name

2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c15-4-3-10-7-16-13-2-1-9(6-12(10)13)5-11-8-19-14(18)17-11/h1-2,6-7,11,16H,3,5,8H2,(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMUGPRJKZZWIJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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